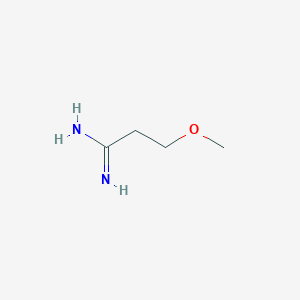

3-Methoxypropanimidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Methoxypropanimidamide is a chemical compound with the empirical formula C4H11ClN2O . It is sold as a hydrochloride .

Molecular Structure Analysis

The molecular weight of this compound is 138.60 . The SMILES string representation is Cl.COCCC(N)=N .Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 138.60 . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications

1. Antibacterial Properties

The study by Haydon et al. (2010) discusses 3-Methoxybenzamide and its derivatives as potential antibacterial agents. They identify compounds with improved pharmaceutical properties, highlighting the application of 3-Methoxypropanimidamide in combating bacterial infections.

2. Pharmaceutical Formulation

In the pharmaceutical industry, certain derivatives of this compound are utilized in drug formulation. Khaled et al. (2014) demonstrate the use of related compounds in 3D printing of controlled-release pharmaceutical bilayer tablets, indicating the potential of this compound in novel drug delivery systems.

3. Cancer Research

Research by Yang et al. (2009) explores compounds structurally related to this compound in cancer research. They investigate the antiproliferative activities of these compounds, suggesting a potential application of this compound in cancer therapy.

4. Neurological Studies

Studies on compounds similar to this compound, such as 3-Methoxytyramine, have been conducted in the field of neurology. Antkiewicz‐Michaluk et al. (2008) investigate its role as an inhibitory regulator of catecholaminergic activity in the brain, indicating possible neurological applications for this compound.

5. Radiosensitization in Cancer Treatment

Casarez et al. (2007) explore the use of related compounds for radiosensitization in cancer models, suggesting that this compound derivatives could enhance the effectiveness of radiotherapy in cancer treatment.

6. Antioxidant and Protective Effects

Zhang et al. (2008) study derivatives of this compound for their protective effects on the brain suffering from ischemia. This implies potential antioxidant and protective applications of this compound in neurological conditions.

7. Anti-angiogenesis in Cancer Therapy

Zhu et al. (2010) discuss the use of related compounds in anti-angiogenesis for cancer therapy. This research points to the potential use of this compound in inhibiting tumor growth and angiogenesis.

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 3-Methoxypropanimidamide are currently unknown. This compound is a unique chemical provided to early discovery researchers

Biochemical Pathways

Given the compound’s unique structure, it may interact with various biochemical pathways, influencing their downstream effects

Pharmacokinetics

As a solid compound , it may have specific pharmacokinetic properties that affect its bioavailability.

Result of Action

As a unique chemical provided to early discovery researchers , its effects at the molecular and cellular level are subjects of ongoing research.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can potentially affect its stability and efficacy . .

properties

IUPAC Name |

3-methoxypropanimidamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c1-7-3-2-4(5)6/h2-3H2,1H3,(H3,5,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOLODWMXGLKPFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(=N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2584080.png)

![4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2584086.png)

![3-Bromo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole](/img/structure/B2584088.png)

![6-ethyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2584091.png)

![6-bromo-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2584095.png)